Diadinoxanthin
Overview
Description
Diadinoxanthin is a carotenoid pigment found predominantly in marine phytoplankton, particularly diatoms. It has the molecular formula C40H54O3 and is classified as a xanthophyll, a type of oxygenated carotenoid. This compound plays a crucial role in the photoprotection of these organisms by participating in the xanthophyll cycle, which helps dissipate excess light energy and protect the photosynthetic apparatus from damage .
Mechanism of Action
Target of Action
Diadinoxanthin is a xanthophyll pigment found in phytoplankton . Its primary targets are the photosynthetic machineries of these organisms . These machineries are responsible for the conversion of light energy into chemical energy, a process that is essential for the survival and growth of phytoplankton .
Mode of Action
This compound plays a crucial role in protecting these photosynthetic organisms against photoinhibition caused by absorption of excessive light energy . It achieves this by acting as a quencher of singlet oxygen and chlorophyll triplet states . This means that this compound absorbs the excess energy that would otherwise damage the photosynthetic apparatus, and safely dissipates it as heat .
Biochemical Pathways
This compound is part of the this compound cycle, an important short-term photoprotective mechanism in diatoms . This cycle involves the de-epoxidation of this compound to diatoxanthin under high light conditions, and the reverse reaction under low light conditions . The cycle serves to balance the energy input into the photosynthetic apparatus, preventing photodamage under high light conditions and ensuring efficient light harvesting under low light conditions .
Pharmacokinetics
It’s known that this compound can be efficiently extracted from diatoms using a four-step procedure, suggesting that it is readily bioavailable .
Result of Action
The action of this compound results in the protection of phytoplankton cells from photodamage, thereby promoting their survival and growth under varying light conditions . By quenching harmful reactive oxygen species and dissipating excess light energy, this compound helps maintain the integrity and functionality of the photosynthetic apparatus .
Action Environment
The action of this compound is influenced by environmental factors such as light intensity . Under high light conditions, more this compound is converted to diatoxanthin to deal with the excess energy . Conversely, under low light conditions, diatoxanthin is converted back to this compound to maximize light harvesting . This dynamic response to environmental light conditions enables phytoplankton to thrive in a variety of habitats .
Biochemical Analysis
Biochemical Properties
Diadinoxanthin interacts with various enzymes and proteins within the cell. It is involved in the xanthophyll cycle, a photoprotection mechanism in plant cells . This cycle involves the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin or this compound to diatoxanthin during periods of high light illumination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in protecting cells from harmful effects of too much light energy . It is present in cells along with diatoxanthin (another xanthophyll), and is stockpiled in the cell to become available when needed .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the xanthophyll cycle. It is the inactive precursor of diatoxanthin, which is the active energy dissipator . The forward reaction of the xanthophyll cycles consists of the enzymatic de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin or this compound to diatoxanthin during periods of high light illumination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the content of carotenoids in cells cultured under green light for 7 days was higher than that under white light . The content of β-carotene, antheraxanthin, zeaxanthin, and this compound was increased by green light induction .
Metabolic Pathways
This compound is involved in the xanthophyll cycle, a key metabolic pathway in plant cells . The biosynthesis pathway to this compound and fucoxanthin is substantially more complex than anticipated and reveals this compound metabolism as the central regulatory hub connecting the photoprotective xanthophyll cycle and the formation of fucoxanthin .
Subcellular Localization
This compound is predominantly located in the plastids of cells The subcellular localization of this compound plays a crucial role in its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of diadinoxanthin in diatoms involves several enzymatic steps starting from β-carotene. The pathway includes the conversion of β-carotene to violaxanthin and neoxanthin, followed by the isomerization of neoxanthin to this compound. This process involves enzymes such as phytoene synthase, phytoene desaturase, ζ-carotene desaturase, and lycopene β-cyclase .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of diatom species like Phaeodactylum tricornutum under controlled conditions. The extraction process includes pigment extraction, saponification, separation by partition, and purification using open column chromatography. This method allows for the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diadinoxanthin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diatoxanthin, another xanthophyll involved in the xanthophyll cycle.
Reduction: Reduction reactions can convert diatoxanthin back to this compound.
Isomerization: The isomerization of neoxanthin to this compound is a key step in its biosynthesis.
Common Reagents and Conditions:
Oxidation: Light and oxygen are common reagents that facilitate the oxidation of this compound to diatoxanthin.
Reduction: Enzymatic reduction under low light conditions can revert diatoxanthin to this compound.
Major Products:
Diatoxanthin: Formed from the oxidation of this compound.
Neoxanthin: An intermediate in the biosynthesis of this compound.
Scientific Research Applications
Diadinoxanthin has several scientific research applications:
Chemistry: It is studied for its unique photoprotective properties and its role in the xanthophyll cycle.
Biology: this compound is crucial for understanding the photoprotective mechanisms in marine phytoplankton.
Medicine: Research is ongoing to explore its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: this compound is used in the production of natural pigments for food and cosmetics.
Comparison with Similar Compounds
Fucoxanthin: Another carotenoid found in diatoms, involved in light-harvesting and photoprotection.
Violaxanthin: An intermediate in the biosynthesis of diadinoxanthin.
Diatoxanthin: The oxidized form of this compound, involved in the xanthophyll cycle.
Uniqueness: this compound is unique due to its specific role in the xanthophyll cycle, providing a reversible mechanism for photoprotection in marine phytoplankton. Unlike fucoxanthin, which primarily functions in light-harvesting, this compound’s primary role is in dissipating excess light energy to prevent photodamage .
Properties
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-20,23-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHZCSINIMWCSB-GHIQLMQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015588 | |
Record name | Diadinoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-54-0 | |
Record name | Diadinoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18457-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diadinoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diadinoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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